6-(2,2-dimethoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
6-(2,2-dimethoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Advanced Synthesis Techniques
Pyrrolopyrimidines, including structures similar to the specified compound, are synthesized through various innovative methods. For example, reactions involving 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione with 1,3-diketones have been explored, leading to the formation of complex pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives, demonstrating the π-electron richness and reactivity of the pyrrole ring in these systems (Tsupak et al., 2003).
Chemical Properties and Interactions
The study of charge-separated modified nucleobases has revealed insights into π-interactions and hydrogen bonding capabilities of uracil derivatives, which could be relevant for understanding the interactions and electronic properties of similar pyrrolopyrimidine compounds (Schmidt et al., 1999).
Potential Applications
Pharmacological Activities
The synthesis and evaluation of new polynuclear heterocycles based on pyrrolo[3,2-d]pyrimidine derivatives have been explored for their potential biological activities. Such studies involve the nitration of pyrrolopyrimidines, leading to amines and new polycyclic systems, indicating the versatility of these compounds in drug development (Tkachenko et al., 2017).
Optoelectronic and Sensory Applications
Research into pyrimidine-phthalimide derivatives has shown significant potential for applications in optoelectronics and as pH sensors. These compounds exhibit solid-state fluorescence and solvatochromism, which could be relevant for the development of new materials based on the pyrrolopyrimidine structure (Yan et al., 2017).
Materials Science
The exploration of thiopyrimidine derivatives for their nonlinear optical (NLO) properties underscores the importance of pyrimidine rings in developing new materials for optical applications. Such studies provide insights into the electronic, linear, and nonlinear optical characteristics of pyrimidine-based compounds, which may include derivatives similar to the specified chemical structure (Hussain et al., 2020).
Properties
IUPAC Name |
6-(2,2-dimethoxyethyl)-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-10-6-4-5-7-11(10)15-14-12(18-17(22)19-15)8-20(16(14)21)9-13(23-2)24-3/h4-7,13,15H,8-9H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKZPRJMYODQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CN(C3=O)CC(OC)OC)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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